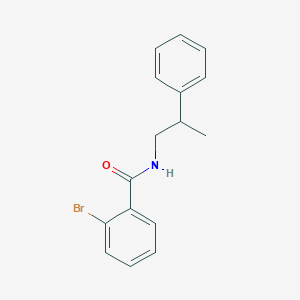

2-bromo-N-(2-phenylpropyl)benzamide

Description

2-Bromo-N-(2-phenylpropyl)benzamide is a brominated benzamide derivative characterized by a bromine atom at the ortho position of the benzamide ring and an N-(2-phenylpropyl) substituent. This compound has garnered attention in asymmetric synthesis, particularly in Pd-catalyzed Suzuki-Miyaura coupling reactions, where it demonstrated high enantioselectivity (93% ee) due to steric and electronic effects imparted by the cumyl-like 2-phenylpropyl group . Its structure combines a rigid aromatic core with a bulky alkyl-aryl side chain, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

2-bromo-N-(2-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO/c1-12(13-7-3-2-4-8-13)11-18-16(19)14-9-5-6-10-15(14)17/h2-10,12H,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRHQYUBFQYICD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1Br)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-phenylpropyl)benzamide typically involves the bromination of N-(2-phenylpropyl)benzamide. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-phenylpropyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The phenylpropyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the benzamide core.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of N-(2-phenylpropyl)benzamide derivatives with different functional groups.

Oxidation: Formation of benzoyl derivatives or carboxylic acids.

Reduction: Formation of de-brominated benzamide or modified benzamide structures.

Scientific Research Applications

2-bromo-N-(2-phenylpropyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-phenylpropyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the phenylpropyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Enantioselectivity

The enantioselectivity of benzamide derivatives in asymmetric coupling reactions is highly dependent on the substituents at the amide nitrogen. A comparative analysis reveals:

Key Findings :

- The 2-phenylpropyl group in this compound enhances steric hindrance, optimizing chiral induction in coupling reactions compared to less bulky groups like tert-butyl .

- In contrast, anthranilic acid derivatives with short acyl chains (e.g., hexanoylamino) exhibit moderate inhibitory activity (67–72%) against PCAF histone acetyltransferase (HAT), while bulky substituents (e.g., tetradecanoylamino) marginally improve activity (79%) .

PCAF HAT Inhibitory Activity

| Compound Type | Substituent Position | Acyl Chain Length | Inhibitory Activity (%) |

|---|---|---|---|

| 2-Tetradecanoylamino benzamide | 2-position | Long (C14) | 79% |

| 2-Hexanoylamino benzamide | 2-position | Moderate (C6) | 67–71% |

| Anthranilic acid | N/A | Short (C0) | 34% |

Key Findings :

- Long acyl chains (e.g., tetradecanoylamino) at the 2-position enhance HAT inhibition, suggesting hydrophobic interactions with the enzyme’s active site.

- The 2-phenylpropyl group in this compound may mimic these hydrophobic effects, though its primary application remains in synthesis rather than direct biological activity.

Structural and Crystallographic Comparisons

- 4-Bromo-N-(2-nitrophenyl)benzamide : A structural analog with a nitro group at the meta position of the N-aryl ring. Crystallographic studies reveal planar benzamide cores, but ortho-bromo substituents (as in this compound) introduce steric constraints that alter molecular packing and reactivity .

- N-benzyl-2-bromo-N-isopropylbutanamide: A branched alkylamide derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.